5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as Compound X) is a triazolopyrimidine derivative characterized by methyl groups at positions 5 and 7 of the pyrimidine ring and a 3-(trifluoromethyl)benzyl substituent at position 4. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, which is known to improve bioavailability and resistance to enzymatic degradation .
Compound X belongs to a class of heterocyclic compounds widely explored for diverse applications, including herbicides , pharmaceuticals , and energetic materials . Its synthesis typically involves multi-step reactions, such as the condensation of substituted triazoles with pyrimidine precursors, followed by functionalization at specific positions .
Properties
IUPAC Name |
5,7-dimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4/c1-9-13(10(2)22-14(21-9)19-8-20-22)7-11-4-3-5-12(6-11)15(16,17)18/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEWFLWWEGKBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good to excellent yields . Another approach involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a multi-component reaction . These methods demonstrate the versatility and efficiency of synthesizing triazolopyrimidine derivatives.
Chemical Reactions Analysis
5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with trifluoroacetimidoyl chlorides can lead to the formation of trifluoromethyl-substituted triazoles, which are valuable in pharmaceutical applications .
Scientific Research Applications
5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a CDK2 inhibitor, which is a target for cancer treatment . The compound has demonstrated cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Substituent Position and Activity: Herbicidal Activity: Compound X and its analogue 8b share 5,7-dimethyl and trifluoromethylbenzyl groups but differ at position 2 (hydrogen in X vs. sulfonamide in 8b). The sulfonamide group in 8b enhances herbicidal potency, achieving 84% weed inhibition at 100 μg/mL . Pharmaceutical Potential: Compound 18 (5-cyclopropyl substitution) exhibits improved solubility compared to Compound X, highlighting the role of cyclopropyl in modulating pharmacokinetics .
Energetic Materials :
- Nitro-substituted triazolopyrimidines (e.g., Group B: 5-methyl-2-nitro-7-trifluoromethyl derivatives) exhibit high heats of formation (HOF = 289 kJ/mol), making them suitable for explosives. In contrast, Compound X lacks nitro groups, rendering it unsuitable for energetic applications .
Synthetic Flexibility :
- Chlorinated derivatives like 5,7-dichloro-triazolo[1,5-a]pyrimidine serve as versatile intermediates for further functionalization, whereas Compound X’s methyl and benzyl groups limit reactivity but enhance stability .
Physicochemical and Functional Comparisons
Table 2: Physicochemical Properties
| Property | Compound X | 8b (Herbicidal) | 18 (Pharmaceutical) | Group B (Energetic) |
|---|---|---|---|---|
| Molecular Weight | 341.33 g/mol* | 413.34 g/mol | 367.34 g/mol | 297.21 g/mol |
| LogP (Lipophilicity) | ~3.5 (estimated) | 3.8 | 2.9 | 1.2 |
| Key Functional Groups | CF₃, CH₃ | CF₃, SO₂NH | CF₃, Cyclopropyl | CF₃, NO₂ |
| Application | Multifunctional | Herbicide | CNS Drug Candidate | Explosive |
*Calculated based on molecular formula C₁₆H₁₄F₃N₅.
Key Insights :
- Lipophilicity : Compound X’s logP (~3.5) is intermediate between the highly lipophilic 8b (logP 3.8) and the more polar pharmaceutical analogue 18 (logP 2.9), reflecting a balance between membrane permeability and solubility.
- Thermodynamic Stability: The absence of nitro groups in Compound X results in lower HOF compared to Group B derivatives, aligning with its non-energetic applications .
Biological Activity
5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Synthesis of the Compound
The synthesis of this compound involves multi-step reactions that typically start with the formation of the triazole ring followed by the introduction of substituents at specific positions on the pyrimidine scaffold. The compound's structure can be represented as follows:
Synthetic Route
- Formation of Triazole Ring : The initial step often involves the reaction of appropriate hydrazines with carbonyl compounds to form the triazole structure.
- Pyrimidine Modification : Subsequent steps introduce methyl and trifluoromethyl groups to achieve the desired biological activity.
Anticonvulsant Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticonvulsant properties. For example, a related study found that compounds with trifluoromethyl substitutions showed enhanced efficacy in models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The most potent compounds in this series demonstrated effective anticonvulsant activity at doses as low as 100 mg/kg .
Antitumor Properties
Recent investigations into thieno[2,3-d]pyrimidine derivatives have revealed promising anticancer activities. Specifically, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. For instance:
- MDA-MB-231 Cell Line : One study reported an IC50 value of 27.6 µM for a structurally related compound .
- Triple-Negative Breast Cancer : In vitro assays indicated significant cytotoxicity against triple-negative breast cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis has highlighted that modifications at specific positions on the triazolo and pyrimidine rings significantly influence biological activity. Key findings include:
- Trifluoromethyl Substitution : Enhances lipophilicity and potentially increases binding affinity to biological targets.
- Electron-Withdrawing Groups : Such as halogens at meta positions have been correlated with increased cytotoxicity against tumor cells .
Case Study 1: Anticonvulsant Efficacy
A group of researchers synthesized several triazolo-pyrimidine derivatives and evaluated their anticonvulsant activity using established animal models. The study concluded that compounds featuring trifluoromethyl groups exhibited superior efficacy compared to their non-substituted counterparts .
Case Study 2: Anticancer Activity
In a separate investigation focused on anticancer properties, a series of thieno[2,3-d]pyrimidine derivatives were tested against breast cancer cell lines. The results indicated that compounds with specific substituents had remarkable inhibitory effects on cell proliferation .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of aminotriazole derivatives with ketones or esters. For example:
- Method A (Molten-state synthesis): Reacting ethyl 3-oxohexanoate with aminotriazole and aromatic aldehydes in dimethylformamide (DMF) under thermal conditions (10–12 minutes at 120–140°C), followed by crystallization in ethanol .
- Method B (Solvent-based): Using ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine piperidine) as a catalyst, which avoids handling toxic molten reagents .
Optimization Tips:
- Catalyst Choice: TMDP is preferred over piperidine due to regulatory restrictions on the latter .
- Purification: Column chromatography with gradient elution (e.g., EtOAc/light petroleum) improves purity .
- Microwave Assistance: Reduces reaction time and enhances yield for analogous triazolopyrimidines (e.g., 6-fluoroaryl derivatives) .
Basic: How is the compound characterized structurally, and what analytical techniques resolve spectral ambiguities?
Answer:
Key Techniques:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., methyl groups at δ 2.38–2.58 ppm, trifluoromethyl at δ 7.34–8.05 ppm) .
- X-ray Crystallography: Provides unambiguous confirmation of the triazolopyrimidine core and substituent geometry (e.g., X-ray data for 5h in ).
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 533) validate molecular weight .
Resolving Contradictions:
- Overlapping Peaks: Use 2D NMR (COSY, HSQC) to distinguish signals in crowded regions (e.g., aromatic protons) .
- Elemental Analysis: Cross-check with calculated C/H/N ratios to confirm purity .
Advanced: How do substituents at C-5 and C-7 positions influence biological activity, and how are SAR studies designed?
Answer:
SAR Insights:
- Herbicidal Activity: 5-Methyl and 7-(3-trifluoromethylbenzyl) groups enhance activity against Brassica campestris (100 ppm) .
- Fungicidal Activity: Bulky substituents (e.g., isobutyl) improve efficacy against Rhizoctonia solani (200 ppm), outperforming carbendazim .
Methodological Design:
- Variation of Substituents: Introduce alkyl, aryl, or heteroaryl groups via Grignard reagents or nucleophilic substitution .
- Biological Assays: Test at multiple concentrations (e.g., 50–200 ppm) against target organisms, using in vivo models for validation .
Advanced: How can computational methods predict physicochemical properties relevant to energetic or pharmacological applications?
Answer:
Computational Strategies:
- Heats of Formation (HOF): Calculated via Gaussian-based methods to estimate detonation velocity/pressure for energetic derivatives (e.g., nitro-substituted analogs) .
- Density Functional Theory (DFT): Models electronic transitions for photophysical properties (e.g., push-pull systems with Y-type substituents) .
Validation:
- Correlation with Experimental Data: Compare predicted HOF values with thermochemical measurements for nitro-triazolopyrimidines .
- TDDFT for Fluorescence: Match calculated emission spectra with experimental results for sensing applications .
Methodological: How are contradictions in biological data addressed, such as varying activity across studies?
Answer:
Root Causes:
- Assay Variability: Differences in organism strains (e.g., Rhizoctonia solani isolates) or growth conditions .
- Compound Purity: Impurities >5% can skew results; validate via HPLC before testing .
Resolution Strategies:
- Dose-Response Curves: Establish IC values to standardize potency comparisons .
- Control Compounds: Include benchmarks like carbendazim to calibrate activity thresholds .
Advanced: What are the challenges in functionalizing the triazolopyrimidine core for metal coordination or materials science?
Answer:
Coordination Chemistry:
- Ligand Design: Steric effects from substituents (e.g., isobutyl at C-7) influence metal-ligand bonding in Cu(II) or Rh(II) complexes .
- Synthetic Hurdles: Avoid demethylation during halogenation (e.g., POCl treatment) by controlling reaction temperature .
Materials Applications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
